
trans-1-Boc-4-fluoro-3-hydroxypiperidine
Overview
Description
trans-1-Boc-4-fluoro-3-hydroxypiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen (position 1), a fluorine substituent at position 4, and a hydroxyl group at position 3 in a trans-configuration. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules and drug candidates. Its structural features—fluorine’s electronegativity, the Boc group’s amine protection, and hydroxyl’s hydrogen-bonding capability—make it valuable for modulating pharmacokinetic properties and stereochemical control in target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluoro group at the desired position on the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the adjacent position.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to form a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Utilized in the study of enzyme mechanisms and inhibition.
- Serves as a building block for the synthesis of biologically active compounds .
Medicine:
- Investigated for potential therapeutic applications in drug discovery.
- Used in the synthesis of pharmaceutical compounds with potential medicinal properties .
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-1-Boc-4-fluoro-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The fluoro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The Boc protecting group ensures selective reactions at the desired positions on the piperidine ring .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and functional differences between trans-1-Boc-4-fluoro-3-hydroxypiperidine and its analogs:
Key Research Findings
- Fluorine Positional Isomerism : The swap of fluorine and hydroxyl between positions 3 and 4 (e.g., trans-1-Boc-3-fluoro-4-hydroxypiperidine) significantly alters electronic properties. Fluorine at position 4 in the target compound enhances lipophilicity and metabolic stability compared to its isomer .
- Amino vs. Hydroxyl Substitution: Replacing the hydroxyl group with an amino group (trans-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate) introduces nucleophilic reactivity, enabling cross-coupling reactions but reducing hydrogen-bonding capacity .
- Steric and Electronic Effects: Bulky substituents like 3-CF₃-phenyl and cyano groups in 1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine introduce steric hindrance, which may reduce enzymatic degradation but complicate synthetic accessibility .
Biological Activity
trans-1-Boc-4-fluoro-3-hydroxypiperidine is a piperidine derivative notable for its potential applications in medicinal chemistry and drug development. Its structural characteristics, including the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom, contribute to its biological activity and utility as a building block for synthesizing fluorinated compounds. This article explores the biological activity of this compound, highlighting relevant studies, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C10H18FNO3
- Molecular Weight : 219.26 g/mol
- CAS Number : 955028-82-7
- IUPAC Name : rel-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
The compound's unique features, such as the fluorine atom's electronic properties and steric effects, make it a valuable candidate in drug discovery and development .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Initial reactions include the formation of the piperidine framework through cyclization reactions.
- Introduction of Functional Groups : The Boc protecting group is added to facilitate further modifications without affecting the hydroxyl or fluorine functionalities.
- Fluorination : Selective fluorination can be achieved using various reagents that introduce the fluorine atom at the desired position on the piperidine ring.
These synthetic routes allow for high yields and purity, making this compound accessible for further modifications .
Medicinal Chemistry Applications
This compound serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown promise in several therapeutic areas, particularly in cancer therapy and enzyme inhibition.
- Inhibition of Cathepsin K : Research indicates that derivatives synthesized from this compound exhibit inhibitory activity against cathepsin K, an enzyme involved in bone resorption and implicated in osteoporosis and arthritis. This highlights its potential in developing treatments for bone-related diseases.
- Anticancer Activity : Several studies have explored the anticancer properties of piperidine derivatives. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics in some cases . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against cancer cells.
Structure–Activity Relationships
The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group and fluorine atom can significantly affect binding affinities to biological targets. For example:
- The fluorine atom enhances lipophilicity, potentially improving membrane permeability.
- The hydroxyl group may participate in hydrogen bonding with target proteins, influencing binding interactions .
Study on Anticancer Agents
A notable study synthesized several derivatives from this compound to evaluate their anticancer activity. These derivatives were tested against FaDu hypopharyngeal tumor cells, revealing improved cytotoxicity compared to standard treatments like bleomycin . The findings suggest that structural modifications can lead to enhanced therapeutic profiles.
Enzyme Inhibition Research
Another study focused on developing inhibitors targeting histone deacetylases (HDACs) using this compound as a starting material. The resulting compounds exhibited significant HDAC inhibitory activity with low IC50 values, indicating their potential as effective anticancer agents through epigenetic modulation .
Q & A
Q. Basic: What are the standard synthetic protocols for preparing trans-1-Boc-4-fluoro-3-hydroxypiperidine?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a piperidine scaffold. A common approach includes:
Fluorination and Hydroxylation: Selective introduction of fluorine and hydroxyl groups at positions 4 and 3, respectively, using reagents like Selectfluor® or DAST for fluorination, followed by epoxidation and hydrolysis for hydroxylation .
Boc Protection: tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or TEA .
Stereochemical Control: Trans-configuration is achieved via stereoselective reduction (e.g., NaBH₄ with chiral catalysts) or resolution using chiral chromatography .
Key Validation: Confirm stereochemistry via NOESY NMR or X-ray crystallography. Purity is assessed by HPLC (>98%) and elemental analysis (e.g., C: 65.66% theoretical vs. 65.53% observed) .
Q. Advanced: How can researchers resolve discrepancies in elemental analysis data for this compound batches?
Methodological Answer:
Discrepancies (e.g., C: 65.66% theoretical vs. 65.40% observed) may arise from residual solvents, hydration, or incomplete Boc protection. Mitigation strategies include:
Purification: Recrystallization in non-polar solvents (hexane/EtOAc) or column chromatography to remove impurities .
Cross-Validation: Use complementary techniques like HRMS for molecular mass confirmation and ¹⁹F NMR to verify fluorine incorporation .
Thermogravimetric Analysis (TGA): Detect residual solvents or moisture contributing to mass deviations .
Case Study: In one synthesis, residual DMF (detected via GC-MS) caused a 0.26% carbon deficit. Repurification restored alignment with theoretical values .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
Ventilation: Use fume hoods to prevent inhalation of airborne particles (STOT SE 3, H335) .
Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
First Aid: For eye exposure, rinse with water for 15+ minutes and seek medical attention. For ingestion, do not induce vomiting; administer activated charcoal .
Q. Advanced: How does the stereochemistry of this compound influence its reactivity in downstream modifications?
Methodological Answer:
The trans-configuration imposes spatial constraints that affect nucleophilic substitution and hydrogen bonding:
Nucleophilic Fluorine: The axial fluorine (trans to hydroxyl) exhibits lower reactivity in SN2 reactions compared to cis-isomers, requiring harsher conditions (e.g., KF/18-crown-6 in DMF) .
Hydrogen Bonding: The hydroxyl group participates in intramolecular H-bonding with the Boc carbonyl, stabilizing intermediates during acylations or sulfonations .
Pharmacological Relevance: In opioid precursor syntheses, the trans-configuration enhances binding to μ-opioid receptors compared to cis-analogs .
Experimental Design: Compare reaction rates of trans- vs. cis-isomers under identical conditions using kinetic HPLC monitoring .
Q. Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for Boc (δ ~1.4 ppm for tert-butyl), hydroxyl (δ ~3.2 ppm), and fluorine-coupled protons (²JHF splitting) .
- ¹⁹F NMR: Confirm fluorine presence (δ ~-180 ppm for C-F) .
Chiral HPLC: Verify enantiopurity using columns like Chiralpak AD-H with hexane/iPrOH mobile phase .
Elemental Analysis: Validate C/H/N/F percentages against theoretical values (e.g., C: 65.66%, F: 5.82%) .
Data Interpretation Tip: Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring .
Q. Advanced: How can researchers optimize the Boc deprotection step without degrading the piperidine core?
Methodological Answer:
Boc removal under acidic conditions risks fluorohydrin formation or ring-opening. Optimization strategies:
Mild Acids: Use TFA in DCM (0°C, 2 hr) instead of HCl/dioxane to minimize side reactions .
Scavengers: Add triethylsilane (TES) to quench carbocation intermediates .
Monitoring: Track deprotection via TLC (Rf shift) or in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) .
Case Study: Prolonged exposure to HCl/dioxane (24 hr) led to 15% fluorohydrin byproduct; switching to TFA/TES reduced this to <2% .
Q. Basic: What are the primary research applications of this compound?
Methodological Answer:
Pharmaceutical Intermediates: Used in opioid analogs (e.g., 4-anilinopiperidines) and serotonin modulators (e.g., 5-HT receptor ligands) .
Stereochemical Probes: Study conformational effects on receptor binding in medicinal chemistry .
Fluorine Tags: ¹⁹F NMR-active probes for tracking metabolic stability in vivo .
Example: The compound’s hydroxyl and fluorine groups enable regioselective functionalization for SAR studies of CNS-targeting drugs .
Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
DFT Calculations: Predict nucleophilic/electrophilic sites using HOMO/LUMO maps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
Molecular Dynamics (MD): Simulate Boc deprotection pathways in solvated systems to identify kinetic bottlenecks .
Docking Studies: Model interactions with biological targets (e.g., opioid receptors) to guide functionalization strategies .
Validation: Compare computed ¹⁹F NMR shifts with experimental data (MAE < 2 ppm) to refine force fields .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670502 | |
Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-82-7 | |
Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.